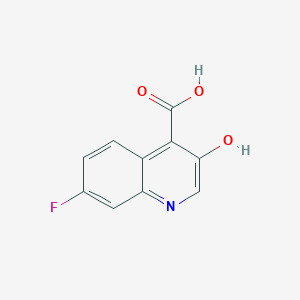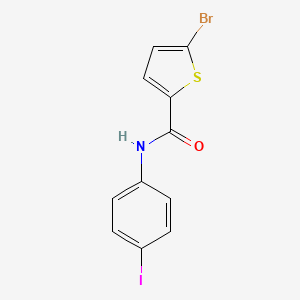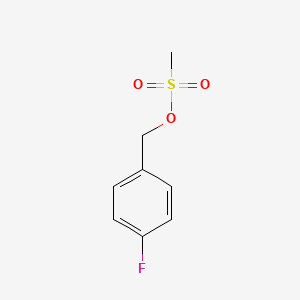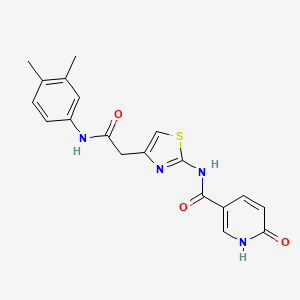
5-Chloro-2-(4-methylpyrazol-1-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-(4-methylpyrazol-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a 4-methylpyrazol-1-yl group and a chlorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4-methylpyrazol-1-yl)pyridine typically involves the reaction of 2-chloropyridine with 4-methylpyrazole. One common method is to use a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyrazole ring attacks the carbon atom of the pyridine ring bearing the chlorine atom.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are used to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
5-Chloro-2-(4-methylpyrazol-1-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms.
Coupling Reactions: It can be involved in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products
Nucleophilic Substitution: Products include azido or thiol-substituted pyridines.
Oxidation: Products include N-oxides or other oxidized derivatives.
Coupling Reactions: Products include biaryl compounds or other extended aromatic systems.
科学的研究の応用
5-Chloro-2-(4-methylpyrazol-1-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: The compound is a versatile intermediate in the synthesis of more complex heterocyclic systems.
作用機序
The mechanism of action of 5-Chloro-2-(4-methylpyrazol-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, G-protein coupled receptors, and ion channels. The compound’s structure allows it to interact with these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.
類似化合物との比較
Similar Compounds
2-(4-Methylpyrazol-1-yl)pyridine: Lacks the chlorine substituent, which may affect its reactivity and binding properties.
5-Bromo-2-(4-methylpyrazol-1-yl)pyridine: Similar structure but with a bromine atom instead of chlorine, potentially altering its electronic properties.
2-(4-Methylpyrazol-1-yl)-3-chloropyridine: Chlorine atom is positioned differently, which can influence its chemical behavior.
Uniqueness
5-Chloro-2-(4-methylpyrazol-1-yl)pyridine is unique due to the specific positioning of the chlorine atom, which can significantly impact its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
5-chloro-2-(4-methylpyrazol-1-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c1-7-4-12-13(6-7)9-3-2-8(10)5-11-9/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDKCOSVKKZUCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{1-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-5-nitrofuran-2-carboxamide](/img/structure/B2658413.png)
![4,5-dimethyl-6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B2658416.png)

![Methyl 2-[(2-methoxy-2-oxoethyl)(methyl)amino]acetate](/img/structure/B2658419.png)
![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl acetate](/img/structure/B2658422.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2658425.png)
![4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzoic acid](/img/structure/B2658426.png)



![N-(4-fluoro-2-methylphenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2658433.png)
![6-[(4-Chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2658435.png)

